Buthiazide-d10 (Major)

Overview

Description

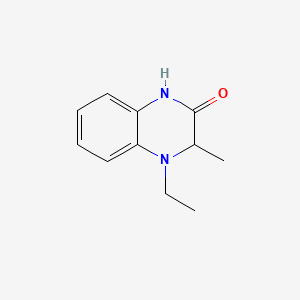

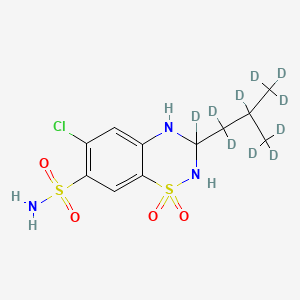

Buthiazide-d10 (Major) is a variant of Buthiazide . Buthiazide is a benzothiadiazine and is a diuretic indicated in the treatment of edema caused by congestive heart failure, as well as hepatic and renal diseases .

Molecular Structure Analysis

The molecular formula of Buthiazide-d10 (Major) is C11H16ClN3O4S2 . The IUPAC name is 6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide . The molecular weight is 363.907 .Physical and Chemical Properties Analysis

The physical and chemical properties of Buthiazide-d10 (Major) include a molecular weight of 363.907 . The exact mass is 363.089844 and the LogP value is 0.97 .Scientific Research Applications

1. Serological Detection in Immune Haemolytic Anaemias

Buthiazide is notably mentioned in a study about severe, intravascular haemolysis due to drug‐dependent antibodies. In this context, buthiazide-related antibodies were IgG (subclass IgGl) and played a significant role in the serological evaluation of cases with suspected drug‐dependent immune haemolysis (Salama et al., 1984).

2. Role in Metabolic and Biological Studies

Although not directly mentioning Buthiazide-d10, studies related to metabolism and biochemistry often utilize similar compounds. For instance, a study on butanol isomers and their effects on voltage-gated calcium channel currents in adrenal chromaffin cells provides insights into metabolic processes that may be relevant to research involving Buthiazide-d10 (McDavid et al., 2014).

3. Exploration in Chemical Synthesis

Buthiazide-d10, being a chemical compound, can also be referenced in studies related to chemical synthesis. For example, research on binuclear mercury(II) bis(alkynyl) complexes with oligothiophenes and bithiazoles has relevance in understanding the chemical properties and synthesis techniques that could be applicable to Buthiazide-d10 (Wong et al., 2002).

4. Application in Drug Discovery and Pharmacology

Studies on novel pharmacophores for anticonvulsant activity, such as those involving nicotinic acid hydrazones, can provide a framework for understanding how Buthiazide-d10 might be used in drug discovery and pharmacological research (Sinha et al., 2011).

Properties

IUPAC Name |

6-chloro-3-deuterio-3-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)/i1D3,2D3,3D2,6D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBFRHCDYZJRAO-VJVKZKKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.